molecular formula C13H16O5 B585242 Mono(4-hydroxypentyl)phthalate CAS No. 1334312-05-8

Mono(4-hydroxypentyl)phthalate

Cat. No.: B585242
CAS No.: 1334312-05-8
M. Wt: 252.266
InChI Key: PDIKFAUTXCJYHZ-UHFFFAOYSA-N
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Description

Mono(4-hydroxypentyl)phthalate is a phthalate ester derived from phthalic acid. Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is a metabolite of di(2-ethylhexyl)phthalate, which is widely used in the production of polyvinyl chloride products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(4-hydroxypentyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxypentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Mono(4-hydroxypentyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mono(4-hydroxypentyl)phthalate has several scientific research applications, including:

Mechanism of Action

Mono(4-hydroxypentyl)phthalate exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in hormone synthesis and metabolism. It can disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to altered hormone levels and physiological effects. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparison with Similar Compounds

  • Mono(2-ethylhexyl)phthalate
  • Mono(2-hydroxyethyl)phthalate
  • Mono(2-ethyl-5-hydroxyhexyl)phthalate

Comparison: Mono(4-hydroxypentyl)phthalate is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and toxicological profiles, making it a valuable compound for studying the effects of phthalate exposure .

Biological Activity

Mono(4-hydroxypentyl)phthalate (M4HP) is a phthalate metabolite that has gained attention due to its potential biological activity and implications for human health. Phthalates are a group of chemicals commonly used as plasticizers in various consumer products, and their metabolites have been associated with endocrine disruption and reproductive toxicity. This article explores the biological activity of M4HP, focusing on its effects on human health, mechanisms of action, and relevant case studies.

M4HP is derived from the hydrolysis of phthalate esters and is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • Endocrine Disruption : M4HP has been implicated in endocrine disruption, affecting hormone signaling pathways. Research indicates that phthalates can interfere with the synthesis and action of steroid hormones, particularly testosterone and estrogen, which are crucial for reproductive health .
  • Reproductive Toxicity : Animal studies have shown that exposure to M4HP can lead to alterations in reproductive hormone levels, potentially impacting fertility. For instance, exposure to phthalates has been linked to reduced fecundability in women, with evidence suggesting that M4HP may contribute to this effect through oxidative stress mechanisms .
  • Oxidative Stress : M4HP exposure has been associated with increased oxidative stress markers in human tissues. This oxidative stress can lead to cellular damage and inflammation, further complicating reproductive health outcomes .

Case Study 1: Prenatal Exposure and Reproductive Health

A study examining prenatal exposure to phthalates found that higher maternal levels of M4HP were associated with adverse reproductive outcomes, including lower birth weights and altered placental function. The study utilized a cohort of pregnant women to analyze the relationship between phthalate metabolites in maternal serum and various reproductive health indicators .

Case Study 2: In Vitro Effects on Hormonal Pathways

In vitro studies have demonstrated that M4HP can disrupt key hormonal pathways involved in reproduction. Specifically, it was shown to inhibit the release of arachidonic acid from cell membranes via phospholipase A2 inhibition, which is critical for normal steroidogenesis . This disruption can lead to imbalances in reproductive hormones and potentially affect fertility.

Table 1: Summary of Biological Effects of this compound

Biological EffectDescriptionReference
Endocrine DisruptionAlters hormone signaling pathways
Reproductive ToxicityAssociated with reduced fecundability
Oxidative StressIncreases oxidative stress markers
MechanismDescriptionEvidence
Hormonal DisruptionInterferes with testosterone and estrogen synthesis
Oxidative Stress InductionInduces cellular damage via reactive oxygen species
Inhibition of PLA2Disrupts arachidonic acid release affecting steroidogenesis

Properties

IUPAC Name

2-(4-hydroxypentoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIKFAUTXCJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009356
Record name 2-(4-hydroxypentoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334312-05-8
Record name 2-(4-hydroxypentoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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